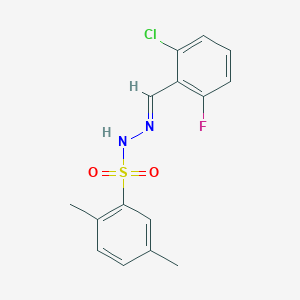

N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide" belongs to a class of chemicals known as hydrazones, characterized by their N=N linkage connecting an aldehyde or ketone to a hydrazide. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields including catalysis, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of an aldehyde or ketone with a hydrazide compound. For example, studies on similar compounds have detailed synthesis via condensation reactions in methanol, utilizing equimolar quantities of the respective benzaldehyde and hydrazide compound under reflux conditions to achieve the desired hydrazone derivative (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazones is often confirmed through various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction. These methods have elucidated structures featuring monoclinic or triclinic space groups, hydrogen bonding interactions, and distinct geometric configurations around the N=N linkage (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, including catalytic oxidation and electrophilic substitution. Their reactivity can be influenced by substituents on the benzylidene and hydrazide components, which affect electron density and steric hindrance. For instance, the catalytic property of related compounds has been studied for the oxidation of olefins, demonstrating their utility in organic synthesis (Huanyu Liu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed new compounds and complexes through the synthesis and characterization of various hydrazone compounds, including those similar to N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide. These compounds have been evaluated for their potential applications, such as antimicrobial activities. For instance, vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds showed promising antibacterial activities due to the presence of fluoro groups in the hydrazone ligands (He et al., 2018).

Catalytic Properties

The catalytic properties of complexes derived from hydrazone compounds have been explored for potential applications in chemical reactions. Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of similar hydrazone compounds were studied for their catalytic oxidation properties on olefins, demonstrating the role of these complexes in facilitating chemical transformations (Liu et al., 2020).

Sensor Development

The development of sensors for detecting heavy metals is another application of hydrazone derivatives. Compounds like (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives have been utilized in fabricating sensors on glassy carbon electrodes for the selective detection of mercury (Hg2+), showcasing their potential in environmental monitoring and safety applications (Hussain et al., 2017).

Crystal Structure Analysis

Research into the crystal structure and Hirshfeld surface analysis of related N-acylhydrazone derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the structural basis of their potential applications and for designing new compounds with desired properties (Purandara et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2S/c1-10-6-7-11(2)15(8-10)22(20,21)19-18-9-12-13(16)4-3-5-14(12)17/h3-9,19H,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLJHEIOKFAOML-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)